DL-Phenylalanine-3-13C

Description

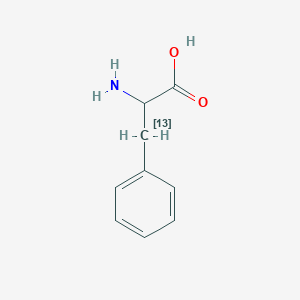

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-phenyl(313C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-PTQBSOBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2]C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514740 |

Source

|

| Record name | (beta-~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286425-42-1 |

Source

|

| Record name | (beta-~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Sentinel Amino Acid: A Technical Guide to DL-Phenylalanine-3-¹³C in Metabolic Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling has revolutionized the study of in vivo metabolism, providing a powerful tool to trace the fate of metabolites through complex biochemical pathways.[1][2] Among the arsenal of labeled compounds, DL-Phenylalanine-3-¹³C, a stable isotope-labeled version of the essential amino acid phenylalanine, has emerged as a critical tracer for elucidating the dynamics of protein synthesis, catabolism, and specific enzymatic conversions. This technical guide provides an in-depth exploration of the role of DL-Phenylalanine-3-¹³C in metabolic pathway tracing, with a focus on its application in studying protein turnover and amino acid kinetics. This guide offers detailed experimental protocols, quantitative data presentation, and visual diagrams of the core metabolic pathways and experimental workflows to empower researchers in designing and executing robust metabolic studies.

Introduction: The Significance of Phenylalanine and its Isotopic Labeling

Phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of proteins and several critical biomolecules, including the amino acid tyrosine, and subsequently, catecholamines like dopamine, norepinephrine, and epinephrine.[3][4] The hydroxylation of phenylalanine to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase (PAH), is a key regulatory step in its metabolism. Dysregulation of this pathway is implicated in genetic disorders such as Phenylketonuria (PKU), a condition characterized by the inability to metabolize phenylalanine effectively.[4]

DL-Phenylalanine-3-¹³C is a synthetically produced form of phenylalanine where the carbon atom at the third position (the β-carbon of the alanine side chain) is replaced with its stable, heavier isotope, carbon-13 (¹³C). As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. While the L-isomer is the form predominantly utilized in protein synthesis, the DL-mixture has historical and specific applications in metabolic research.[3][5] The use of stable isotopes like ¹³C offers a safe and non-radioactive alternative for tracer studies in humans.[6]

Core Principles of Stable Isotope Tracing with DL-Phenylalanine-3-¹³C

The fundamental principle behind using DL-Phenylalanine-3-¹³C as a tracer is the ability to distinguish it from the naturally abundant, unlabeled phenylalanine based on its increased mass. This mass difference is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8] By introducing a known amount of the labeled tracer into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites.

Why DL-Phenylalanine-3-¹³C? The Rationale Behind the Tracer.

-

Probing Protein Synthesis: The incorporation of L-Phenylalanine-3-¹³C into peptides and proteins provides a direct measure of the rate of protein synthesis.

-

Investigating Amino Acid Metabolism: The conversion of Phenylalanine-3-¹³C to Tyrosine-3-¹³C allows for the quantification of phenylalanine hydroxylase activity, which is crucial for understanding both normal physiology and the pathophysiology of diseases like PKU.[5]

-

Racemic Mixture Considerations: While most modern studies on protein synthesis utilize the pure L-enantiomer to specifically target proteinogenic pathways, historical and some specific contemporary studies have employed DL-mixtures.[5] It is important to note that the D-isomer is not incorporated into proteins and is metabolized differently, which can be a confounding factor if not properly accounted for.[3][9] However, in some contexts, the differential metabolism of the D- and L-isomers can itself be the subject of investigation.

Experimental Design and Protocols

The successful application of DL-Phenylalanine-3-¹³C in metabolic research hinges on a robust experimental design and meticulously executed protocols. The two most common approaches for in vivo studies are the "flooding dose" method and the "primed constant infusion" technique.

The Flooding Dose Technique

This method involves the administration of a large, single bolus of the tracer amino acid mixed with a supraphysiological dose of the unlabeled amino acid.[10][11][12] The primary advantage of this approach is the rapid equilibration of the tracer enrichment in the plasma and intracellular precursor pools for protein synthesis, simplifying the calculation of synthesis rates.[10][12]

Experimental Workflow: Flooding Dose Method

Caption: Workflow for the flooding dose technique to measure protein synthesis.

Step-by-Step Protocol:

-

Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast) to minimize the influence of dietary amino acids.

-

Flooding Dose Administration: A pre-calculated flooding dose of phenylalanine (e.g., 1.5 mmol/kg body weight) containing a known enrichment of DL-Phenylalanine-3-¹³C is administered intravenously over a short period (e.g., < 30 seconds).[10]

-

Blood Sampling: Arterialized venous or arterial blood samples are collected at baseline and at frequent intervals post-injection to monitor the plasma enrichment of the tracer.

-

Tissue Biopsy: A muscle biopsy is taken at a predetermined time point (e.g., 90 minutes) to measure the incorporation of the tracer into tissue protein.

-

Sample Processing: Plasma is deproteinized. Muscle tissue is homogenized, and the protein is precipitated, washed, and hydrolyzed to release constituent amino acids.

-

Analytical Measurement: The isotopic enrichment of phenylalanine in plasma and in the protein hydrolysate is determined by mass spectrometry.

-

Calculation of Fractional Synthetic Rate (FSR):

-

FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100

-

Where E_protein is the enrichment of ¹³C-phenylalanine in the tissue protein, E_precursor is the average enrichment of the precursor pool (often approximated by plasma enrichment in the flooding dose method), and t is the time in hours between the injection and the biopsy.

-

The Primed Constant Infusion Technique

This method involves an initial priming dose to rapidly achieve a target plasma enrichment, followed by a continuous intravenous infusion of the tracer to maintain a steady-state isotopic enrichment in the plasma and precursor pools over several hours.[13][14][15]

Experimental Workflow: Primed Constant Infusion

Caption: Workflow for the primed constant infusion technique.

Step-by-Step Protocol:

-

Subject Preparation: Similar to the flooding dose method, subjects are typically studied in a post-absorptive state.

-

Tracer Administration: A priming dose of DL-Phenylalanine-3-¹³C is given as a bolus, immediately followed by a continuous intravenous infusion at a constant rate for a prolonged period (e.g., 6 hours).

-

Blood Sampling: Blood samples are taken periodically throughout the infusion to confirm that a steady-state isotopic enrichment has been achieved in the plasma.

-

Tissue Biopsies: Muscle biopsies are typically taken at two different time points during the steady-state period to measure the change in protein-bound tracer enrichment over time.

-

Sample Processing and Analysis: The processing and analytical steps are similar to the flooding dose method.

-

Calculation of FSR:

-

FSR (%/hour) = (ΔE_protein / E_precursor) * (1 / Δt) * 100

-

Where ΔE_protein is the change in enrichment in tissue protein between the two biopsies, E_precursor is the steady-state enrichment of the precursor pool, and Δt is the time in hours between the biopsies.

-

Analytical Methodologies

The accurate quantification of ¹³C-enrichment is paramount for the successful application of DL-Phenylalanine-3-¹³C as a metabolic tracer. Mass spectrometry is the most commonly used analytical tool for this purpose.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the workhorses for analyzing ¹³C-phenylalanine enrichment.[16]

| Parameter | GC-MS | LC-MS/MS |

| Sample Derivatization | Required to make amino acids volatile. | Often not required, but can improve sensitivity. |

| Sensitivity | High | Generally higher than GC-MS. |

| Throughput | Lower | Higher |

| Instrumentation Cost | Generally lower | Generally higher |

Sample Preparation for MS Analysis:

-

Internal Standard: A known amount of a different isotopologue of phenylalanine (e.g., L-[¹³C₉,¹⁵N]-Phenylalanine) is added to each sample to serve as an internal standard for quantification.

-

Amino Acid Isolation: Amino acids are isolated from the sample matrix (deproteinized plasma or protein hydrolysate) using techniques like solid-phase extraction or ion-exchange chromatography.

-

Derivatization (for GC-MS): The isolated amino acids are chemically modified to increase their volatility for gas chromatography.

-

Instrumental Analysis: The prepared samples are injected into the GC-MS or LC-MS/MS system. The instrument separates the analyte of interest (phenylalanine) and measures the relative abundance of the unlabeled (M+0) and the ¹³C-labeled (M+1) ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy can also be used to determine the position and extent of ¹³C-labeling in metabolites.[7][17][18] While generally less sensitive than MS, NMR provides detailed structural information and can be particularly useful for elucidating metabolic pathways by identifying which carbon atoms in a downstream metabolite are labeled.[7]

Data Interpretation and Causality in Experimental Choices

The choice between the flooding dose and primed constant infusion methods depends on the specific research question and logistical constraints.

-

Flooding Dose:

-

Primed Constant Infusion:

-

Advantages: Considered more physiological as it avoids large fluctuations in amino acid concentrations; allows for the study of metabolic responses over a longer period.[13]

-

Disadvantages: More complex experimental setup and calculations; requires multiple tissue biopsies.

-

Self-Validating Systems: A key aspect of trustworthy tracer studies is the inclusion of internal checks. For instance, in a primed constant infusion study, the confirmation of a steady-state in plasma enrichment validates a core assumption of the model.

Conclusion and Future Directions

DL-Phenylalanine-3-¹³C remains a valuable tool in the arsenal of metabolic researchers. Its application has provided significant insights into the regulation of protein synthesis and amino acid metabolism in health and disease. While modern studies often favor the use of the pure L-enantiomer for protein synthesis research, the principles and methodologies described herein are fundamental to the field of stable isotope tracing. Future advancements in analytical sensitivity and computational modeling will continue to refine our ability to interpret the data from such tracer studies, leading to a deeper understanding of the intricate network of metabolic pathways that sustain life.

References

-

In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. (n.d.). SpringerLink. [Link]

-

The single-biopsy approach in determining protein synthesis in human slow-turning-over tissue: use of flood-primed, continuous infusion of amino acid tracers. (n.d.). American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Labelling Analysis for ¹³C MFA Using NMR Spectroscopy. (n.d.). PubMed. [Link]

-

A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition. (n.d.). PMC. [Link]

-

An Overview of Phenylalanine and Tyrosine Kinetics in Humans. (n.d.). PMC. [Link]

-

Stable isotope labeling tandem mass spectrometry (SILT) to quantify protein production and clearance rates. (n.d.). PubMed Central. [Link]

-

Development of a minimally invasive protocol for the determination of phenylalanine and lysine kinetics in humans during the fed state. (n.d.). PubMed. [Link]

-

13C NMR analysis of peptides and amino acids. (2020). Steelyard Analytics, Inc. [Link]

-

Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. (n.d.). NIH. [Link]

-

Study design. A primed, constant infusion of L-13 C 6-phenylalanine was... (n.d.). ResearchGate. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

-

Phenylalanine. (n.d.). Wikipedia. [Link]

-

Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. (2018). ACS Publications. [Link]

-

Protocol for measuring protein synthesis in specific cell types in... (2024). CiteAb. [Link]

-

A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. (n.d.). PNAS. [Link]

-

Phenylalanine requirement in children with classical PKU determined by indicator amino acid oxidation. (n.d.). American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. (n.d.). NIH. [Link]

-

Quantitative proteomics. (n.d.). Wikipedia. [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine. (n.d.). PubMed. [Link]

-

Phenylalanine: Essential Roles, Metabolism, and Health Impacts. (n.d.). MetwareBio. [Link]

-

Sequential muscle biopsies during a 6-h tracer infusion do not affect human mixed muscle protein synthesis and muscle phenylalanine kinetics. (n.d.). PubMed. [Link]

-

Measurement of the Rate of Protein Synthesis in Muscle of Postabsorptive Young Men by Injection of a 'Flooding Dose' of [1- 13 C]leucine. (2025). ResearchGate. [https://www.researchgate.net/publication/1301967_Measurement_of_the_Rate_of_Protein_Synthesis_in_Muscle_of_Postabsorptive_Young_Men_by_Injection_of_a_'Flooding_Dose'of_1-_13_C]leucine]([Link])

-

Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine at a tyrosine-free, generous phenylalanine intake in adults. (n.d.). PubMed. [Link]

-

An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans. (2019). NIH. [Link]

-

| Overview of key steps in the procedure to measure protein synthesis... (n.d.). ResearchGate. [Link]

-

Isotopic enrichment of amino acids in urine following oral infusions of L-[1-(13)C... (n.d.). PubMed. [Link]

-

Quantification in Proteomics through Stable Isotope Coding: A Review. (n.d.). ACS Publications. [Link]

-

The metabolism in vivo of dl-phenylalanine in thiamine deficiency. (2025). ResearchGate. [Link]

-

Twenty-four-hour L-[1-(13)C]tyrosine and L-[3,3-(2)H2]phenylalanine Oral Tracer Studies at Generous, Intermediate, and Low Phenylalanine Intakes to Estimate Aromatic Amino Acid Requirements in Adults. (n.d.). PubMed. [Link]

-

Analysis of [ 13 C 6 ]-phenylalanine enrichment with the... (n.d.). ResearchGate. [Link]

-

Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS. (n.d.). [Link]

-

Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. (2021). PMC. [Link]

-

Stable Isotope Tracers for Metabolic Pathway Analysis. (n.d.). PubMed. [Link]

-

Advantages in the use of single enantiomer drugs. (n.d.). ResearchGate. [Link]

-

Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. (n.d.). [Link]

-

Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism. (2016). PubMed Central. [Link]

-

Stable Isotope Tracers for Metabolic Pathway Analysis. (n.d.). Springer Nature Experiments. [Link]

-

Advantages and limitations of amino acid PET for tracking therapy response in glioma patients. (n.d.). PubMed. [Link]

-

PKU (Phenylketonuria) Serum LC-MS/MS Analysis Kit User Manual. (n.d.). [Link]

-

An overview of radiolabeled amino acid tracers in oncologic imaging. (2023). PMC. [Link]

-

New advances in stable tracer methods to assess whole-body protein and amino acid metabolism. (n.d.). PubMed. [Link]

-

The Significance of Chirality in Drug Design and Development. (n.d.). PMC. [Link]

Sources

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. Phenylalanine - Wikipedia [en.wikipedia.org]

- 4. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 5. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable isotope labeling tandem mass spectrometry (SILT) to quantify protein production and clearance rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotopic enrichment of amino acids in urine following oral infusions of L-[1-(13)C]phenylalanine and L-[1-(13)C]lysine in humans: confounding effect of D-[13C]amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

- 14. researchgate.net [researchgate.net]

- 15. Sequential muscle biopsies during a 6-h tracer infusion do not affect human mixed muscle protein synthesis and muscle phenylalanine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 18. mdpi.com [mdpi.com]

- 19. A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling with 13C-Phenylalanine: From Core Principles to Advanced Applications

Part 1: Foundational Principles of 13C-Phenylalanine Labeling

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a broad range of in vitro and in vivo studies.[1] The core principle involves substituting carbon-12 (¹²C) atoms with the heavier, stable isotope carbon-13 (¹³C) in the phenylalanine molecule.[1] This "heavy" 13C-phenylalanine is then introduced into a biological system as a tracer.

As the organism or cell culture metabolizes the labeled phenylalanine, the ¹³C atoms are incorporated into downstream metabolites and newly synthesized proteins.[1][2] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can differentiate between the ¹²C and ¹³C-containing molecules based on their mass difference.[3][4][5] This allows for the precise tracking and quantification of phenylalanine's journey through various metabolic pathways.[1][6]

Phenylalanine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet.[2][7] This characteristic makes it an excellent tracer for studying protein synthesis and degradation, as its incorporation into proteins is a direct reflection of these processes.[8][9]

Part 2: The Metabolic Landscape of Phenylalanine

Understanding the primary metabolic routes of phenylalanine is crucial for designing and interpreting labeling experiments. The major metabolic fate of phenylalanine is its conversion to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase (PAH), a process that primarily occurs in the liver and kidneys.[7][10][11]

From tyrosine, several key pathways diverge:

-

Protein Synthesis: Both phenylalanine and tyrosine are fundamental building blocks for protein synthesis.

-

Catecholamine Synthesis: Tyrosine is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[10]

-

Degradation: Tyrosine can be degraded into smaller molecules, a process that can release the labeled carbon as ¹³CO₂, which can be measured in breath tests to assess metabolic function.[10][12][13]

Dysregulation of phenylalanine metabolism is associated with several diseases, most notably phenylketonuria (PKU), a genetic disorder characterized by deficient PAH activity.[2][7][13]

Caption: Key metabolic pathways of 13C-phenylalanine.

Part 3: Experimental Design and Methodologies

The success of a 13C-phenylalanine labeling study hinges on a well-conceived experimental design. The choice of tracer, labeling strategy, and analytical method must align with the research question.

Tracer Selection

Various isotopologues of 13C-phenylalanine are commercially available, each suited for different applications.

| Tracer | Common Applications |

| L-[1-¹³C]Phenylalanine | Primarily used in breath tests to measure whole-body phenylalanine metabolism and liver function, as the ¹³C at the carboxyl position is readily released as ¹³CO₂ during degradation.[10][12][13] |

| L-[ring-¹³C₆]Phenylalanine | Ideal for tracing the carbon backbone of phenylalanine into downstream metabolites and for quantifying protein synthesis, as the ring structure is stable.[14] |

| L-[¹³C₉]Phenylalanine | Fully labeled phenylalanine, providing the largest mass shift for clear differentiation in mass spectrometry. Often used in quantitative proteomics (e.g., SILAC).[2][8] |

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical workflow for a 13C-phenylalanine labeling experiment in cell culture, often a precursor to more complex in vivo studies.

Objective: To quantify the rate of protein synthesis in a mammalian cell line.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (phenylalanine-free)

-

L-[¹³C₉]Phenylalanine

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protease inhibitors

-

Protein quantification assay (e.g., BCA)

-

Mass spectrometer (e.g., LC-MS/MS)

Protocol:

-

Cell Culture Preparation:

-

Culture cells in standard medium to the desired confluence.

-

One day prior to the experiment, switch the cells to a medium containing dialyzed FBS to reduce the concentration of unlabeled amino acids.

-

-

Labeling:

-

On the day of the experiment, wash the cells with PBS to remove any residual standard medium.

-

Add the labeling medium: phenylalanine-free medium supplemented with a known concentration of L-[¹³C₉]Phenylalanine and dialyzed FBS.

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, and 24 hours). The duration will depend on the expected rate of protein turnover.

-

-

Sample Collection and Preparation:

-

At each time point, harvest the cells.

-

Wash the cell pellets with ice-cold PBS.

-

Lyse the cells in a suitable buffer containing protease inhibitors.

-

Quantify the protein concentration in each lysate.

-

-

Protein Hydrolysis and Amino Acid Analysis:

-

Take a known amount of protein from each lysate and hydrolyze it to its constituent amino acids (e.g., using 6M HCl at 110°C for 24 hours).

-

Derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis, or prepare them for liquid chromatography-mass spectrometry (LC-MS/MS).[15]

-

-

Mass Spectrometry Analysis:

-

Data Analysis and Interpretation:

-

Calculate the fractional synthesis rate (FSR) of proteins using the enrichment of ¹³C-phenylalanine in the protein pool over time.

-

Caption: A generalized experimental workflow for 13C-phenylalanine labeling.

Part 4: Applications in Research and Drug Development

Stable isotope labeling with 13C-phenylalanine is a versatile tool with broad applications.

Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[2][6][18] By tracing the incorporation of ¹³C from phenylalanine into various metabolites, researchers can map and quantify metabolic pathways.[1][6] This is particularly valuable for understanding how disease states or drug treatments alter cellular metabolism.[18][19][20] For instance, MFA can be used to identify metabolic bottlenecks in engineered microorganisms designed to produce phenylalanine.[21]

Quantitative Proteomics

In proteomics, 13C-phenylalanine is a key component of Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[8] This method allows for the accurate quantification of changes in protein abundance between different cell populations.[8] For example, one cell population is grown in a medium with "light" (¹²C) phenylalanine, while another is grown in a medium with "heavy" (¹³C) phenylalanine. The cell lysates are then mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptides in the mass spectrometer. This technique is instrumental in biomarker discovery and understanding drug mechanisms of action.[22][23]

Drug Development

In drug development, stable isotope-labeled compounds like 13C-phenylalanine are used to understand a drug's disposition and potential toxicities.[3][4] They are crucial in absorption, distribution, metabolism, and excretion (ADME) studies.[4] By tracing the metabolic fate of a drug candidate and its effects on amino acid metabolism, researchers can gain insights into its efficacy and safety profile.

Part 5: Data Analysis and Interpretation

The analysis of data from 13C-phenylalanine labeling experiments requires specialized software and a solid understanding of isotope tracer kinetics.[24][25] The primary output from the mass spectrometer is the isotopic enrichment, which is the proportion of the labeled isotope in a given metabolite or protein.

Key Parameters to Calculate:

-

Isotopic Enrichment (or Mole Percent Excess, MPE): This is a direct measure of the incorporation of the ¹³C label.

-

Fractional Synthesis Rate (FSR): In protein synthesis studies, FSR represents the percentage of the protein pool that is newly synthesized per unit of time.

-

Metabolic Fluxes: In MFA studies, computational models are used to estimate the rates of intracellular reactions based on the measured isotopic labeling patterns.[18][20]

Part 6: Conclusion and Future Perspectives

Stable isotope labeling with 13C-phenylalanine is an indispensable tool in modern biological and biomedical research. Its ability to provide dynamic information about metabolic processes offers a significant advantage over static measurements of metabolite concentrations.[1] As analytical technologies continue to improve in sensitivity and resolution, the applications of 13C-phenylalanine labeling are expected to expand further, providing ever deeper insights into the complexities of cellular metabolism in health and disease.

References

-

Schematic diagram illustrating main routes for L-[1-13C]phenylalanine... - ResearchGate. Available at: [Link]

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

-

Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed. Available at: [Link]

-

An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC - NIH. Available at: [Link]

-

Serial 13C-based flux analysis of an L-phenylalanine-producing E. coli strain using the sensor reactor - PubMed. Available at: [Link]

-

An overview of phenylalanine and tyrosine kinetics in humans - PubMed - NIH. Available at: [Link]

-

Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PubMed Central. Available at: [Link]

-

An overview of phenylalanine and tyrosine kinetics in humans. - Semantic Scholar. Available at: [Link]

-

An Overview of Phenylalanine and Tyrosine Kinetics in Humans - ResearchGate. Available at: [Link]

-

Leucine and phenylalanine kinetics during mixed meal ingestion: a multiple tracer approach | American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

-

Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC. Available at: [Link]

-

Analysis of [ 13 C 6 ]-phenylalanine enrichment with the... - ResearchGate. Available at: [Link]

-

13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed Central. Available at: [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Available at: [Link]

-

Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability - ResearchGate. Available at: [Link]

-

Optimum conditions for the 13C-phenylalanine breath test - PubMed. Available at: [Link]

-

13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - Frontiers. Available at: [Link]

-

Phenylalanine metabolic pathway. Available at: [Link]

-

NMR sample preparation. Available at: [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]

-

Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Scheme 3 Synthesis of labelled phenylpyruvate 1. Asterisks denote 13 C... - ResearchGate. Available at: [Link]

-

Precursor of origin determination in untargeted metabolomics TITLE: Tag you're it: Application of stable isotop - OSTI.GOV. Available at: [Link]

-

D:\MyFiles\general manual\techniques\nmr sample prep.wpd. Available at: [Link]

-

13C-Stable Isotope Labeling - UNT Research - University of North Texas. Available at: [Link]

-

Minimally invasive (13)C-breath test to examine phenylalanine metabolism in children with phenylketonuria - PubMed. Available at: [Link]

-

Sample preparation - ResearchGate. Available at: [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

-

Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC. Available at: [Link]

-

Phenylalanine deprivation inhibits multiple myeloma progression by perturbing endoplasmic reticulum homeostasis - PMC - PubMed Central. Available at: [Link]

-

Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC. Available at: [Link]

-

Quantitative proteomics - Wikipedia. Available at: [Link]

-

Proteomics Approaches for Biomarker and Drug Target Discovery in ALS and FTD. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimum conditions for the 13C-phenylalanine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Minimally invasive (13)C-breath test to examine phenylalanine metabolism in children with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 19. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 21. Serial 13C-based flux analysis of an L-phenylalanine-producing E. coli strain using the sensor reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitative proteomics - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. An overview of phenylalanine and tyrosine kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. semanticscholar.org [semanticscholar.org]

Unraveling Metabolic Fates: A Technical Guide to the Application of DL-Phenylalanine-3-¹³C as a Metabolic Tracer

Abstract

Stable isotope-labeled compounds have revolutionized our ability to dynamically trace metabolic pathways in vivo, providing unparalleled insights into the complexities of biological systems. Among these powerful tools, DL-Phenylalanine-3-¹³C has emerged as a versatile tracer for interrogating a spectrum of metabolic processes, from whole-body protein turnover to the nuanced pathophysiology of metabolic diseases and the altered metabolism of cancerous tissues. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, experimental design considerations, and practical applications of DL-Phenylalanine-3-¹³C. We will delve into the rationale behind using a racemic mixture, the significance of the ¹³C label at the 3-position, and provide detailed methodologies for its use in metabolic research.

Foundational Principles: The "Why" Behind the Tracer

The selection of a metabolic tracer is a critical decision that dictates the scope and precision of a research study. The choice of DL-Phenylalanine-3-¹³C is underpinned by a confluence of biochemical and analytical advantages.

The Significance of a Racemic Mixture (DL-)

Phenylalanine exists as two stereoisomers: the naturally occurring L-phenylalanine and its synthetic enantiomer, D-phenylalanine.[1][2] While L-phenylalanine is an essential amino acid and a fundamental building block of proteins, D-phenylalanine is not incorporated into proteins and exhibits distinct metabolic and pharmacological properties.[][4]

The use of a DL-racemic mixture allows for the simultaneous investigation of multiple metabolic phenomena:

-

L-Phenylalanine Pathway: The L-enantiomer of the tracer follows the canonical metabolic pathways of phenylalanine. It is incorporated into newly synthesized proteins, providing a direct measure of protein synthesis rates.[5] A major catabolic route for L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH), a critical step in the synthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[4]

-

D-Phenylalanine Fate and Potential Conversion: D-phenylalanine is absorbed from the small intestine and distributed throughout the body, though it crosses the blood-brain barrier less efficiently than its L-counterpart.[4] While not utilized for protein synthesis, D-phenylalanine has been investigated for its potential analgesic and anti-inflammatory effects, possibly through the inhibition of enkephalin-degrading enzymes.[][6] Importantly, a small fraction of D-phenylalanine can be converted to L-phenylalanine in vivo, a process that can be quantified using a labeled tracer.[4][7]

By administering DL-Phenylalanine-3-¹³C, researchers can dissect the differential handling of these two enantiomers, offering a more comprehensive picture of amino acid metabolism than would be possible with a single isomer.

The Strategic Placement of the ¹³C Label at the 3-Position

The position of the stable isotope label within a molecule is not arbitrary. The ¹³C label on the third carbon of the phenylalanine molecule (the β-carbon of the alanine side chain) is strategically placed to remain on the molecule through key metabolic transformations, including its incorporation into protein and its conversion to tyrosine. This ensures that the isotopic signature is not lost during these primary metabolic events, allowing for accurate tracing.

Core Applications of DL-Phenylalanine-3-¹³C

The unique properties of DL-Phenylalanine-3-¹³C lend themselves to a variety of research applications across different fields.

Quantifying Protein Synthesis and Degradation

A cornerstone application of labeled phenylalanine is the measurement of protein turnover. By monitoring the rate of incorporation of L-[3-¹³C]-Phenylalanine into tissue proteins, researchers can calculate the fractional synthesis rate (FSR) of proteins. This is a powerful technique to understand how various physiological states (e.g., feeding, fasting, exercise) and pathological conditions affect protein metabolism.[5][8]

Investigating Inborn Errors of Metabolism: The Case of Phenylketonuria (PKU)

Phenylketonuria (PKU) is a genetic disorder characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH), leading to an accumulation of phenylalanine in the blood and brain.[9][10] DL-Phenylalanine-3-¹³C can be a valuable tool in PKU research for:

-

Assessing Residual PAH Activity: By tracing the conversion of L-[3-¹³C]-Phenylalanine to L-[3-¹³C]-Tyrosine, the residual activity of the PAH enzyme can be quantified in patients.[9]

-

Evaluating Therapeutic Interventions: The efficacy of treatments for PKU, such as dietary modifications or pharmacological therapies, can be monitored by assessing their impact on phenylalanine metabolism using this tracer.

Probing the Altered Metabolism of Cancer

Cancer cells exhibit reprogrammed metabolism to fuel their rapid proliferation.[11] Phenylalanine metabolism is often altered in cancer, with increased uptake and utilization observed in some tumor types.[12] DL-Phenylalanine-3-¹³C can be employed to:

-

Trace Phenylalanine Uptake and Fate in Tumors: Investigate the dynamics of phenylalanine transport and its subsequent metabolic pathways within cancer cells.

-

Identify Potential Therapeutic Targets: By understanding how cancer cells utilize phenylalanine, researchers may identify novel enzymatic targets for therapeutic intervention.

Drug Development and Pharmacodynamics

In the realm of drug development, DL-Phenylalanine-3-¹³C can be used to assess the impact of new chemical entities on amino acid metabolism and protein synthesis. This can provide crucial information on a drug's mechanism of action and potential off-target effects. The D-enantiomer component of the tracer can also be used to study the effects of drugs on pathways specifically influenced by D-amino acids.

Experimental Design and Methodologies

A well-designed tracer study is paramount for obtaining robust and interpretable data. This section outlines a general experimental workflow for an in vivo study using DL-Phenylalanine-3-¹³C.

Experimental Workflow

The following diagram illustrates a typical workflow for a metabolic tracer study using DL-Phenylalanine-3-¹³C.

Figure 1: General experimental workflow for a metabolic tracer study.

Detailed Experimental Protocol: In Vivo Tracer Study

This protocol provides a step-by-step methodology for an in vivo metabolic study in human subjects.

3.2.1. Subject Preparation

-

Subjects should fast overnight (10-12 hours) to achieve a post-absorptive state.

-

Collect baseline blood and urine samples to determine background isotopic enrichment.

-

For intravenous infusion studies, place catheters in contralateral arms: one for tracer infusion and the other for blood sampling.

3.2.2. Tracer Administration

-

A primed, continuous intravenous infusion of DL-Phenylalanine-3-¹³C is recommended to achieve isotopic steady-state in the plasma.

-

The priming dose is administered to rapidly equilibrate the tracer with the endogenous phenylalanine pool.

-

The continuous infusion is maintained for a predetermined period (e.g., 4-6 hours) depending on the metabolic process under investigation.

3.2.3. Sample Collection

-

Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately place blood samples on ice and process them promptly to separate plasma.

-

If tissue-specific protein synthesis is being measured, obtain tissue biopsies at the beginning and end of the infusion period. Biopsies should be immediately frozen in liquid nitrogen and stored at -80°C.

3.2.4. Sample Processing and Analysis

-

Plasma:

-

Deproteinate plasma samples using a suitable agent (e.g., perchloric acid or methanol).

-

The supernatant containing free amino acids is collected after centrifugation.

-

-

Tissue Biopsy:

-

Homogenize the frozen tissue sample.

-

Hydrolyze the protein fraction to release individual amino acids.

-

-

Derivatization:

-

Derivatize the amino acids to enhance their volatility and chromatographic properties for GC-MS analysis or to improve ionization for LC-MS/MS.

-

-

Mass Spectrometry:

-

Analyze the derivatized samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The instrument will be set to monitor the specific mass-to-charge ratios (m/z) of both the unlabeled (¹²C) and labeled (¹³C) phenylalanine and its metabolites (e.g., tyrosine).

-

To distinguish between D- and L-enantiomers, a chiral chromatography column or a chiral derivatizing agent is required.[13][14]

-

Data Analysis and Interpretation

The isotopic enrichment of phenylalanine and its metabolites is determined from the mass spectrometry data. This information is then used in established metabolic models to calculate key kinetic parameters.

| Parameter | Description | Typical Unit |

| Fractional Synthesis Rate (FSR) | The rate at which new proteins are synthesized in a specific tissue, expressed as a percentage of the existing protein pool renewed per unit of time. | % per hour |

| Phenylalanine Flux | The rate of appearance of phenylalanine in the plasma, representing the sum of protein breakdown and dietary intake. | µmol/kg/h |

| Phenylalanine to Tyrosine Conversion Rate | The rate at which phenylalanine is hydroxylated to form tyrosine, reflecting the in vivo activity of phenylalanine hydroxylase. | µmol/kg/h |

Phenylalanine Metabolism: A Visual Overview

The following diagram illustrates the central metabolic pathways of phenylalanine that can be traced using DL-Phenylalanine-3-¹³C.

Figure 2: Key metabolic pathways of DL-Phenylalanine.

Conclusion and Future Perspectives

DL-Phenylalanine-3-¹³C stands as a powerful and versatile metabolic tracer, offering a unique window into the dynamic processes of protein turnover and amino acid metabolism. Its ability to simultaneously probe the fates of both L- and D-enantiomers provides a level of detail that is unattainable with single-isomer tracers. As analytical technologies, particularly in mass spectrometry, continue to advance in sensitivity and resolution, the applications of DL-Phenylalanine-3-¹³C are poised to expand further. Future research will likely focus on its use in personalized medicine, for example, to tailor nutritional and therapeutic interventions based on an individual's specific metabolic profile. The continued application of this and other stable isotope tracers will undoubtedly be instrumental in advancing our understanding of human health and disease.

References

-

Sasabe, J., et al. (2021). Determination of phenylalanine enantiomers in the plasma and urine of mammals and ᴅ-amino acid oxidase deficient rodents using two-dimensional high-performance liquid chromatography. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(1), 140540. [Link]

-

Phenylalanine. Wikipedia. [Link]

-

A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism. ResearchGate. [Link]

-

Enantioselective Detection of D- and L-Phenylalanine Using Optically Active Polyaniline. ResearchGate. [Link]

-

Phenylalanine: Benefits, Side Effects, and Food Sources. Healthline. [Link]

-

Su, M. H., & Lee, W. L. (1991). Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa. Life sciences, 48(15), 1477–1481. [Link]

-

A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. University of California, Davis. [Link]

-

Mirror-image binding of DL-phenylalanine to phenylalanine... ResearchGate. [Link]

-

Kishore, G., Sugumaran, M., & Vaidyanathan, C. S. (1976). Metabolism of DL-(+/-)-phenylalanine by Aspergillus niger. Journal of bacteriology, 128(1), 182–191. [Link]

-

Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative. PMC. [Link]

-

Measurement of pancreatic protein synthesis. Pancreapedia. [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Springer. [Link]

-

Tan, T. M., et al. (2021). Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study. Diabetes, Obesity & Metabolism, 23(1), 147–157. [Link]

-

Yoshimura, T., et al. (1970). AMINO ACID ISOMERIZATION IN THE PRODUCTION OF L-PHENYLALANINE FROM D-PHENYLALANINE BY BACTERIA. Biotechnology and Bioengineering, 12(2), 247-261. [Link]

-

DL-Phenylalanine vs L-Phenylalanine: Key Differences Explained. Infinity Wellness. [Link]

-

Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability. ResearchGate. [Link]

-

Wagenmakers, A. J. (1999). Tracers to investigate protein and amino acid metabolism in human subjects. The Proceedings of the Nutrition Society, 58(4), 987–1000. [Link]

-

Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles. National Institutes of Health. [Link]

-

What is the difference between DLPA and L-phenylalanine? Quora. [Link]

-

Metabolic reaction sequence for the conversion of phenylalanine to the... ResearchGate. [Link]

-

Analysis of [ 13 C 6 ]-phenylalanine enrichment with the... ResearchGate. [Link]

-

Elango, R., et al. (2015). Minimally invasive (13)C-breath test to examine phenylalanine metabolism in children with phenylketonuria. Molecular genetics and metabolism, 115(2-3), 89–94. [Link]

-

The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Technology Networks. [Link]

-

Reitelseder, S., et al. (2020). Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability. Clinical nutrition (Edinburgh, Scotland), 39(12), 3763–3771. [Link]

-

New advances in stable tracer methods to assess whole-body protein and amino acid metabolism. PubMed. [Link]

-

Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Springer. [Link]

-

Fragmentation tree of phenylalanine computed from tandem MS data. ResearchGate. [Link]

-

Watanabe, K., & Fishman, W. H. (1964). APPLICATION OF THE STEREOSPECIFIC INHIBITOR L-PHENYLALANINE TO THE ENZYMORPHOLOGY OF INTESTINAL ALKALINE PHOSPHATASE. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 12, 252–260. [Link]

-

Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. PMC. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

-

Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

-

13C-phenylalanine breath test detects altered phenylalanine kinetics in schizophrenia patients. PMC. [Link]

-

Complications of the Low Phenylalanine Diet for Patients with Phenylketonuria and the Benefits of Increased Natural Protein. MDPI. [Link]

-

Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria. PMC. [Link]

-

Blood Phenylalanine Levels in Patients with Phenylketonuria from Europe between 2012 and 2018: Is It a Changing Landscape? PubMed. [Link]

Sources

- 1. legerepharm.com [legerepharm.com]

- 2. quora.com [quora.com]

- 4. Phenylalanine - Wikipedia [en.wikipedia.org]

- 5. Tracers to investigate protein and amino acid metabolism in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. AMINO ACID ISOMERIZATION IN THE PRODUCTION OF L-PHENYLALANINE FROM D-PHENYLALANINE BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ckisotopes.com [ckisotopes.com]

- 9. Minimally invasive (13)C-breath test to examine phenylalanine metabolism in children with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Determination of phenylalanine enantiomers in the plasma and urine of mammals and ᴅ-amino acid oxidase deficient rodents using two-dimensional high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The biochemical fate of DL-Phenylalanine-3-13C in vivo.

An In-Depth Technical Guide to the Biochemical Fate of DL-Phenylalanine-3-¹³C In Vivo

Abstract

Stable isotope tracers have revolutionized the study of in-vivo metabolism, providing dynamic insights into metabolic fluxes that are unattainable through static measurements of metabolite concentrations.[1] Among these tracers, ¹³C-labeled amino acids are invaluable for elucidating protein synthesis, catabolism, and the biosynthesis of critical downstream molecules. This guide provides a comprehensive technical overview of the in-vivo biochemical fate of DL-Phenylalanine-3-¹³C, a racemic mixture containing both the biologically predominant L-isomer and the synthetic D-isomer. We will explore the distinct metabolic pathways for each isomer, present detailed experimental protocols for in-vivo tracing studies, and discuss the analytical methodologies required to track the ¹³C label through various metabolic products. This document is intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret stable isotope tracing studies involving phenylalanine.

Introduction: The Significance of Phenylalanine Metabolism

Phenylalanine is an essential aromatic amino acid in humans, serving as a fundamental building block for protein synthesis and a precursor for a host of biologically critical molecules.[2][3] The metabolic pathways of phenylalanine are tightly regulated, and their dysregulation is implicated in several inherited metabolic disorders, most notably Phenylketonuria (PKU).[4][5][6] PKU arises from a deficiency in the enzyme phenylalanine hydroxylase (PAH), leading to the accumulation of phenylalanine and its metabolites to neurotoxic levels.[5][7]

Utilizing stable isotope-labeled phenylalanine, such as DL-Phenylalanine-3-¹³C, allows for the precise and safe tracking of its metabolic journey in living systems.[1][8] The ¹³C label at the third carbon position of the alanine side chain provides a robust marker that can be followed through various enzymatic reactions, offering a quantitative measure of pathway activity.[9] This guide will dissect the divergent fates of the L- and D-isomers of phenylalanine, a crucial consideration when using a racemic mixture for metabolic studies.

The Dichotomy of Phenylalanine Metabolism: L- vs. D-Isomers

Upon introduction in vivo, the L- and D-isomers of phenylalanine follow distinct metabolic routes. Understanding these differences is paramount for accurate data interpretation.

The Fate of L-Phenylalanine-3-¹³C: The Predominant Pathways

L-Phenylalanine is the biologically active isomer, and its metabolism is dominated by the hepatic enzyme Phenylalanine Hydroxylase (PAH).[10][11]

-

Hydroxylation to L-Tyrosine: This is the primary, rate-limiting step in the catabolism of L-phenylalanine.[10] The PAH enzyme, with the essential cofactor tetrahydrobiopterin (BH₄), hydroxylates the phenyl ring to produce L-tyrosine.[11][12][13] The ¹³C label at position 3 is retained in the side chain of the newly formed L-Tyrosine-3-¹³C. This labeled tyrosine can then be:

-

Minor Pathways: While hydroxylation is the main route, L-phenylalanine can also enter two other pathways, which become more significant when the PAH pathway is impaired, as in PKU.[15][16]

-

Transamination: L-phenylalanine can be converted to phenylpyruvate via a transaminase enzyme.[10][15] This reaction transfers the amino group, but the carbon skeleton, including the ¹³C label, remains intact in phenylpyruvate-3-¹³C. Phenylpyruvate can be further metabolized to phenyllactate and phenylacetate.[16]

-

Decarboxylation: A small fraction of L-phenylalanine can be decarboxylated by aromatic L-amino acid decarboxylase to form phenylethylamine, a trace amine.[17][18][19] This reaction removes the carboxyl carbon (C1), but the C3 label is retained in phenylethylamine-3-¹³C.

-

The Fate of D-Phenylalanine-3-¹³C: An Alternate Route

D-Phenylalanine is not a substrate for Phenylalanine Hydroxylase (PAH). Its metabolism is primarily handled by the enzyme D-amino acid oxidase (DAO), which is present in the liver and kidney. DAO converts D-phenylalanine into its corresponding α-keto acid, phenylpyruvate. This phenylpyruvate-3-¹³C then enters the same metabolic pool as that produced from L-phenylalanine transamination. A portion of D-phenylalanine may also be excreted from the body unchanged.

The following diagram illustrates the divergent metabolic fates of the L- and D-isomers.

In-Vivo Experimental Design and Protocol

A well-designed in-vivo study is critical for obtaining reliable and interpretable data. The following protocol provides a robust framework for a tracing study in a rodent model. The causality behind each step is explained to ensure a self-validating system.

Experimental Workflow Diagram

Step-by-Step Protocol

Objective: To quantify the appearance of ¹³C-labeled metabolites derived from DL-Phenylalanine-3-¹³C in plasma and urine.

1. Subject Acclimatization & Preparation:

- Step 1a: House subjects (e.g., C57BL/6 mice) in a controlled environment (12h light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.

- Causality: Acclimatization minimizes stress-induced metabolic variations, ensuring that observed changes are due to the experimental variable.

- Step 1b: Provide standard chow and water ad libitum. Fast subjects overnight (e.g., 12-16 hours) before the experiment, with free access to water.

- Causality: Fasting lowers endogenous levels of phenylalanine and other metabolites, maximizing the signal-to-noise ratio for the detection of the ¹³C tracer and its products.

2. Baseline (T=0) Sample Collection:

- Step 2a: Collect a baseline blood sample (~20-30 µL) via tail-nick or saphenous vein puncture into an EDTA-coated capillary tube.

- Step 2b: Place the blood into a microcentrifuge tube, centrifuge at 4°C to separate plasma, and store the plasma at -80°C.

- Causality: Baseline samples are essential to determine the natural 1.1% abundance of ¹³C in each metabolite, which must be corrected for during data analysis.[20]

3. Tracer Administration:

- Step 3a: Prepare a sterile solution of DL-Phenylalanine-3-¹³C in saline. A typical dose might be 100-200 mg/kg body weight.

- Step 3b: Administer the tracer solution to the subject via intraperitoneal (IP) injection or oral gavage.

- Causality: IP injection provides rapid systemic availability. Oral gavage models dietary intake but involves first-pass metabolism in the gut and liver. The choice depends on the research question.

4. Time-Course Sample Collection:

- Step 4a: Following administration, collect blood samples at specified time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Process to plasma as in Step 2b.

- Causality: Timed sampling allows for the construction of kinetic curves, revealing the rates of appearance and clearance of the tracer and its metabolites.[8]

- Step 4b: If collecting urine, house subjects in metabolic cages for a defined period (e.g., 24 hours) post-administration. Collect total urine output and store at -80°C.

- Causality: Urine analysis provides insight into the excretion of end-stage metabolites and any unmetabolized tracer.

5. Sample Processing for Analysis:

- Step 5a (Plasma): To 20 µL of plasma, add 80 µL of ice-cold methanol containing internal standards. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

- Causality: Cold methanol efficiently quenches enzymatic activity and precipitates proteins, releasing small molecule metabolites into the supernatant for analysis.[21]

- Step 5b: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a new tube and dry under a stream of nitrogen or in a vacuum concentrator.

- Step 5c: Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.

Analytical Methodologies: Detecting the ¹³C Label

The choice of analytical platform is critical for accurately identifying and quantifying ¹³C-labeled metabolites. Mass spectrometry (MS) is the primary tool, with Nuclear Magnetic Resonance (NMR) serving a complementary role.[21][22][23][24]

Mass Spectrometry (MS)

MS-based methods measure the mass-to-charge ratio of ions, allowing for the differentiation of unlabeled (M+0) molecules from their ¹³C-labeled counterparts (M+1, M+2, etc.).[25][26]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing amino acids and their polar metabolites directly from biological extracts. It offers high sensitivity and specificity.

-

Workflow: The reconstituted sample extract is injected into an LC system. Metabolites are separated on a chromatography column (e.g., HILIC for polar compounds) before being ionized (typically by electrospray ionization, ESI) and detected by the mass spectrometer.

-

Data Acquisition: The instrument can be set to monitor specific mass transitions for expected metabolites (e.g., Phenylalanine M+0 -> M+1, Tyrosine M+0 -> M+1), a technique known as Multiple Reaction Monitoring (MRM), which provides excellent quantitation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that often requires chemical derivatization to make non-volatile metabolites like amino acids suitable for gas-phase analysis.

-

Workflow: The dried extract is derivatized (e.g., silylation) to increase volatility. The sample is then injected into the GC, where compounds are separated based on their boiling points and polarity before being ionized (typically by electron ionization, EI) and detected.

-

Advantage: EI creates extensive and reproducible fragmentation patterns, which can aid in the structural confirmation of metabolites.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is more sensitive, ¹³C-NMR spectroscopy can directly observe the ¹³C nucleus, providing unambiguous information about the exact position of the label within a metabolite's structure.[22][27][28][29] This is particularly useful for deconvoluting complex metabolic transformations where the carbon skeleton is rearranged. However, its lower sensitivity often requires larger sample amounts and higher tracer enrichment.[27]

Expected Labeled Metabolites

The table below summarizes the key metabolites expected to be labeled following the administration of DL-Phenylalanine-3-¹³C and the primary analytical method for their detection.

| Metabolite | Expected Mass Shift | Primary Pathway(s) | Primary Analytical Method |

| L-Phenylalanine-3-¹³C | M+1 | Tracer | LC-MS/MS |

| D-Phenylalanine-3-¹³C | M+1 | Tracer | LC-MS/MS (with chiral column) |

| L-Tyrosine-3-¹³C | M+1 | Hydroxylation (L-Phe) | LC-MS/MS |

| Phenylpyruvate-3-¹³C | M+1 | Transamination (L-Phe), Oxidation (D-Phe) | LC-MS/MS, GC-MS (derivatized) |

| Phenyllactate-3-¹³C | M+1 | Phenylpyruvate Reduction | LC-MS/MS, GC-MS (derivatized) |

| Phenylacetate-3-¹³C | M+1 | Phenylpyruvate Metabolism | GC-MS (derivatized) |

| Phenylethylamine-3-¹³C | M+1 | Decarboxylation (L-Phe) | LC-MS/MS |

Data Interpretation and Conclusion

Interpreting the data from a ¹³C tracing study involves calculating the fractional enrichment of the label in each metabolite over time.[9] By plotting the percentage of the M+1 isotopologue relative to the total pool (M+0 + M+1) for each metabolite, one can visualize the kinetics of metabolic flux through different pathways.

-

Rapid appearance of L-Tyrosine-3-¹³C would indicate high in-vivo activity of Phenylalanine Hydroxylase.

-

Significant accumulation of Phenylpyruvate-3-¹³C could suggest either a high rate of transamination/D-amino acid oxidation or a bottleneck in the primary PAH pathway, as seen in models of PKU.[5]

-

Comparing the kinetic profiles of metabolites derived exclusively from the L-isomer (e.g., Tyrosine) versus those derived from both isomers (e.g., Phenylpyruvate) can help dissect the relative metabolic flux of each stereoisomer.

References

- Phenylalanine hydroxylase - Wikipedia. (n.d.).

- Geypens, B., Ghoos, Y., & Rutgeerts, P. (1999). In vivo research with stable isotopes in biochemistry, nutrition and clinical medicine: an overview. PubMed.

- Kappock, T. J., & Caradonna, J. P. (n.d.). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. NIH.

- Siegel, G. J., Albers, R. W., Brady, S. T., & Price, D. L. (Eds.). (n.d.). Phenylalanine Metabolism: Phenylketonuria. Basic Neurochemistry - NCBI Bookshelf.

- McLean, A., Marwick, M. J., & Clayton, B. E. (n.d.). Enzymes involved in phenylalanine metabolism in the human foetus and child. PMC - NIH.

- Phenylalanine decarboxylase. (2026, January 15). Grokipedia.

- Moura, V., Schuck, P. F., & Leipnitz, G. (2018). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and disease.

- Kobe, M. D., et al. (2013). Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single-Turnover Experiments. Biochemistry - ACS Publications.

- Kobe, M. D., et al. (2013). Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. PubMed.

- Phenylalanine and Tyrosine Metabolism. (n.d.). Pathway - PubChem - NIH.

- L-Phenylalanine decarboxylase. (n.d.). Creative Enzymes.

- El-Azaz, A. A., et al. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers.

- Phenylketonuria - Wikipedia. (n.d.).

- Phenylalanine metabolic pathway. (n.d.).

- Phenylalanine - Wikipedia. (n.d.).

- Jain, P. (2022, October 31). Phenylalanine metabolism and Overview of phenylketonuria. Medical Biochemistry.

- Phenylalanine: Essential Roles, Metabolism, and Health Impacts. (n.d.). MetwareBio.

- Rabinowitz, J. D., & Zamboni, N. (n.d.). Metabolomics and isotope tracing. PMC - PubMed Central.

- Chesne, S., & Pelmont, J. (1974). [Transamination of L-aspartate and L-phenylalanine in Escherichia coli K 12]. PubMed.

- Murakami, Y., et al. (n.d.). Kinetics and mechanism of transamination reaction of L-phenylalanine with hydrophobic pyridoxal in vesicular and micellar phases. RSC Publishing.

- Wilkinson, D. (2023, July 24). Stable Isotopes and their benefit to Physiological Research. The Physiological Society.

- Kaufman, S. (n.d.). A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. PMC - NIH.

- The Reaction Mechanism of Phenylalanine Hydroxylase. – A Question of Coordination. (2005, February 1). Semantic Scholar.

- D'Eufemia, P., et al. (2023, August 8). Phenylketonuria (PKU). StatPearls - NCBI Bookshelf.

- Phenylketonuria (PKU): Background, Pathophysiology, Etiology. (2025, August 18). Medscape Reference.

- Notarangelo, F. M., et al. (n.d.). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. PMC - PubMed Central.

- Behar, K. L., & den Hollander, J. A. (1989). Multilabeled 13C substrates as probes in in vivo 13C and 1H NMR spectroscopy. PubMed.

- Faubert, B., et al. (2025, May 12). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. NIH.

- Overview of 13c Metabolic Flux Analysis. (n.d.). Creative Proteomics.

- Metabolomics and Isotope Tracing. (2025, June 19). Immune System Research.

- AMINO ACID METABOLISM : PHENYLALANINE & TYROSINE. (n.d.).

- Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). (n.d.). ResearchGate.

- Metabolomics and Isotope Tracing. (n.d.). Lewis-Sigler Institute - Princeton University.

- Application Notes and Protocols for Detecting ¹³C Labeled Metabolites using Mass Spectrometry. (n.d.). Benchchem.

- Metabolomics and Isotope Tracing. (2018, May 3). Princeton University.

- Fan, T. W.-M., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers.

- 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. (n.d.). RSC Publishing.

- David, J. C., Dairman, W., & Udenfriend, S. (1974). On the importance of decarboxylation in the metabolism of phenylalanine, tyrosine, and tryptophan. PubMed.

- Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.).

- Decarboxylation of phenylalanine. (2005, January 23). Sciencemadness.org.

- Phenylalanine decarboxylase - Wikipedia. (n.d.).

- Kobak, K. A., et al. (n.d.). An In Vivo Stable Isotope Labeling Method to Investigate Individual Matrix Protein Synthesis, Ribosomal Biogenesis, and Cellular Proliferation in Murine Articular Cartilage. PMC - PubMed Central.

- 5.7: 13C-NMR Spectroscopy. (2021, September 12). Chemistry LibreTexts.

- A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). PubMed Central.

- (A) Deamination of L‐phenylalanine by transaminase and phenylalanine ammonia‐lyase (PAL). (n.d.). ResearchGate.

- Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). (2015, April 7). Compound Interest.

- McCue, M. (2021, October 8). Utilizing Stable Isotope Tracers in Preclinical Models of Obesity. YouTube.

Sources

- 1. physoc.org [physoc.org]

- 2. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 4. Phenylalanine Metabolism: Phenylketonuria - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations [aginganddisease.org]

- 6. Phenylketonuria - Wikipedia [en.wikipedia.org]

- 7. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In vivo research with stable isotopes in biochemistry, nutrition and clinical medicine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 11. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylalanine - Wikipedia [en.wikipedia.org]

- 15. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AMINO ACID METABOLISM : PHENYLALANINE & TYROSINE [education.med.nyu.edu]

- 17. grokipedia.com [grokipedia.com]

- 18. L-Phenylalanine decarboxylase - Creative Enzymes [creative-enzymes.com]

- 19. Phenylalanine decarboxylase - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Multilabeled 13C substrates as probes in in vivo 13C and 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 24. immune-system-research.com [immune-system-research.com]

- 25. lsi.princeton.edu [lsi.princeton.edu]

- 26. collaborate.princeton.edu [collaborate.princeton.edu]

- 27. nmr.ceitec.cz [nmr.ceitec.cz]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. compoundchem.com [compoundchem.com]

Exploring amino acid kinetics with DL-Phenylalanine-3-13C.

An In-depth Technical Guide to Exploring Amino Acid Kinetics with DL-Phenylalanine-3-13C

Abstract

Stable isotope tracers have revolutionized the study of in vivo metabolism, offering a dynamic window into complex biological processes without the hazards associated with radioactive isotopes. Among these, this compound stands out as a versatile probe for elucidating amino acid kinetics, protein turnover, and enzymatic activity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, methodologies, and applications of this compound in metabolic research. We will delve into the causality behind experimental design, from tracer selection to analytical validation, ensuring a robust and self-validating system for kinetic analysis.

Foundational Principles: The "Why" of Stable Isotope Tracing

The core principle of stable isotope tracing is the introduction of a labeled compound into a biological system and the subsequent tracking of its metabolic fate.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no harm to the subject, making them ideal for human studies.[2] The choice of this compound is predicated on several key factors:

-

Biological Significance: Phenylalanine is an essential amino acid, meaning it is not synthesized by the body and must be obtained from the diet.[3][4] Its primary metabolic fates are incorporation into proteins and conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH), a reaction primarily occurring in the liver.[5][6][7][8] This makes it an excellent tracer for studying protein synthesis, proteolysis, and hepatic function.[3][7]

-